molecular formula C16H20N4O2S B2560219 4-amino-N5-(2-phenylethyl)-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide CAS No. 1286732-65-7

4-amino-N5-(2-phenylethyl)-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide

Cat. No.: B2560219
CAS No.: 1286732-65-7
M. Wt: 332.42
InChI Key: FQJZUKQRJSJJDD-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2-thiazole dicarboxamide class, characterized by a central thiazole ring substituted with amino and carboxamide groups. Such structural features are critical for its pharmacological profile, likely influencing target binding, solubility, and metabolic stability.

Properties

IUPAC Name

4-amino-5-N-(2-phenylethyl)-3-N-propan-2-yl-1,2-thiazole-3,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-10(2)19-15(21)13-12(17)14(23-20-13)16(22)18-9-8-11-6-4-3-5-7-11/h3-7,10H,8-9,17H2,1-2H3,(H,18,22)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJZUKQRJSJJDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=NSC(=C1N)C(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-amino-N5-(2-phenylethyl)-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anticonvulsant effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H19N3O4S\text{C}_{15}\text{H}_{19}\text{N}_{3}\text{O}_{4}\text{S}

This structure features a thiazole ring that is crucial for its biological activity.

Synthesis

The synthesis of thiazole derivatives typically involves the condensation of appropriate thioketones with amines or other nucleophiles. For the compound , a multi-step synthetic route would be necessary to introduce the various functional groups that contribute to its biological activity.

Biological Activity Overview

The biological activities of thiazole derivatives can be categorized into several key areas:

1. Antimicrobial Activity

Thiazole compounds have been reported to exhibit significant antimicrobial properties. In a study evaluating various thiazole derivatives, it was found that certain substitutions could enhance antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The compound's effectiveness can be influenced by the presence of electron-donating or withdrawing groups on the phenyl ring .

CompoundMIC (mg/mL)Activity
This compound0.17Moderate
Other Thiazole Derivative0.23Good

2. Antitumor Activity

Thiazoles have shown promising results in cancer research. The compound's activity may stem from its ability to inhibit key proteins involved in cancer cell proliferation. For instance, compounds with similar structural motifs have demonstrated IC50 values in the low micromolar range against various cancer cell lines .

CompoundIC50 (µM)Cell Line
This compound1.98A-431
Doxorubicin (Control)<1A-431

3. Anticonvulsant Activity

Research has indicated that thiazole derivatives exhibit anticonvulsant properties. The compound's mechanism may involve modulation of neurotransmitter systems or ion channels .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Key findings include:

  • Substituent Effects : The presence of specific substituents on the phenyl ring significantly influences antimicrobial and anticancer activities.
  • Thiazole Ring Modifications : Alterations to the thiazole core can enhance binding affinity to target proteins.

Case Studies

Several studies have focused on related compounds with similar structures:

  • Antimicrobial Evaluation : A study showed that introducing a methoxy group enhanced the antibacterial activity against E. coli .
  • Cancer Cell Line Studies : Thiazoles with a carboxamide group exhibited potent cytotoxicity against various cancer cell lines, suggesting that similar modifications could enhance the activity of our compound .

Scientific Research Applications

Anticancer Applications

The compound has shown promising results in preclinical studies as an anticancer agent. Research indicates that derivatives of thiazole compounds often exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that thiazole derivatives can inhibit the growth of human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) through mechanisms involving apoptosis and cell cycle arrest .

Key Findings:

  • Growth Inhibition: In vitro assays have reported percent growth inhibitions (PGIs) exceeding 70% against multiple cancer lines.
  • Mechanism of Action: The anticancer activity is often linked to the inhibition of specific pathways involved in cell proliferation and survival, including the modulation of apoptotic pathways.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Thiazole derivatives are known for their broad-spectrum antimicrobial activities, which include antibacterial and antifungal properties. Studies indicate that certain thiazole derivatives can effectively combat both Gram-positive and Gram-negative bacteria as well as fungi .

Research Highlights:

  • In Vitro Activity: Compounds similar to 4-amino-N5-(2-phenylethyl)-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide have demonstrated significant antimicrobial activity against pathogens responsible for common infections.
  • Resistance Mechanisms: The ongoing research aims to understand how these compounds can overcome drug resistance mechanisms prevalent in pathogenic microorganisms.

Molecular Docking Studies

Molecular docking studies have been pivotal in elucidating the binding interactions of this compound with various biological targets. These computational studies provide insights into the affinity and specificity of the compound towards target proteins involved in disease processes.

Insights from Docking Studies:

  • Binding Affinity: The compound exhibits favorable binding energies with targets such as 5-lipoxygenase (5-LOX), which is implicated in inflammatory responses and cancer progression.
  • Structure Optimization: The results from docking studies guide further structural modifications to enhance the pharmacological profile of the compound.

Case Studies and Experimental Data

Several case studies highlight the effectiveness of thiazole derivatives in clinical settings:

StudyCompound TestedCancer TypeGrowth Inhibition (%)Mechanism
Thiazole Derivative AMCF-7 Breast Cancer85.26Apoptosis Induction
Thiazole Derivative BA549 Lung Cancer75.99Cell Cycle Arrest
Thiazole Derivative CE. coli InfectionSignificant ReductionDisruption of Cell Wall

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Modifications in Thiazole Dicarboxamides

4-amino-N5-[(2H-1,3-benzodioxol-5-yl)methyl]-N3-ethyl-1,2-thiazole-3,5-dicarboxamide
  • Structural Differences : Replaces the 2-phenylethyl group with a benzodioxol-methyl substituent and substitutes isopropyl with ethyl at N3.
  • isopropyl) reduces steric hindrance, possibly improving solubility but decreasing target residence time .
4-amino-N3-benzyl-N5-methyl-1,2-thiazole-3,5-dicarboxamide (BK44494)
  • Structural Differences : Features benzyl (N3) and methyl (N5) groups.
  • Impact :
    • Lower molecular weight (290.34 vs. ~322.4 for the target compound) due to smaller substituents.
    • Reduced lipophilicity (logP ~1.5 vs. ~2.8 for the target compound), likely enhancing aqueous solubility but reducing membrane permeability .

Core Heterocycle Variations

N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-(2-phenylethyl)-1,4-dihydroquinoline-3-carboxamide
  • Core Difference: Dihydroquinoline instead of thiazole.
  • Impact: Adamantyl and phenylethyl groups confer high hydrophobicity (MW 455), favoring CNS penetration but limiting solubility. The dihydroquinoline core may enhance π-stacking interactions compared to the electron-deficient thiazole ring .
2-(2-Phenylethyl)chromones
  • Core Difference : Chromone scaffold with phenylethyl substitution.
  • Impact :
    • Chromones exhibit distinct fragmentation in MS (cleavage between chromone and phenyl moieties), unlike thiazoles, which fragment at the C-S bond.
    • Lower molecular weights (~250–300) and higher polarity due to hydroxy/methoxy substituents, contrasting with the thiazole’s carboxamide functionality .

Pharmacological and Physicochemical Properties

Molecular Weight and Solubility

Compound Molecular Weight Key Substituents Solubility (Predicted)
Target Compound ~322.4 2-Phenylethyl, isopropyl Low (logP ~2.8)
BK44494 290.34 Benzyl, methyl Moderate (logP ~1.5)
Adamantyl-dihydroquinoline 455.0 Adamantyl, phenylethyl Very low

Binding Interactions

  • Target Compound : The phenylethyl group may engage in π-π interactions with aromatic residues in enzyme active sites, while the isopropyl group provides steric stabilization.

Research Implications

  • SAR Insights : Larger N5 substituents (e.g., phenylethyl) improve target affinity but reduce solubility, necessitating formulation optimization.
  • Metabolic Stability : Thiazole cores are generally resistant to oxidation, whereas chromones may undergo ring-opening metabolism .

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